4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide - 23376-14-9

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Catalog Number: EVT-2493094
CAS Number: 23376-14-9
Molecular Formula: C19H22FN3O
Molecular Weight: 327.403
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((2-(4-(Substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines

  • Compound Description: This series of compounds are potent and selective agonists of the A2A adenosine receptor (A2AAR). They were designed by merging structural elements of known A2AAR agonists and antagonists. These compounds exhibit anti-inflammatory effects in animal models of various inflammatory diseases. []

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide

  • Compound Description: The crystal structure of this compound has been reported. []

S18327 (1-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}3-phenylimidazolin-2-one)

  • Compound Description: S18327 is a potential antipsychotic drug that exhibits antagonist properties at α1- and α2-adrenergic receptors. It demonstrates activity in various models predictive of antipsychotic activity, including inhibition of apomorphine-induced climbing, cocaine- and amphetamine-induced hyperlocomotion, and conditioned avoidance responses. [, ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor with potential as an oral anticancer drug candidate. It displays strong inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1). []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, the enzyme responsible for sterol 14α-demethylation. It demonstrates efficacy in curing Chagas disease and has been used as a scaffold for designing novel antifungal drug candidates. []

4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide

  • Compound Description: The crystal structure of this compound has been described. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Compound Description: This compound exhibits high affinity for the dopamine D4 receptor (D4R) and selectivity over the D2 receptor. It is considered a potent and selective D4R ligand. []

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative has been determined. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds act as potent modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). They enhance the efficacy of various anticancer agents in MDR cells by inhibiting P-gp efflux function. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methylpiperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

  • Compound Description: SP-10 is a benzamide derivative that exhibits in vitro efficacy against HIV-1 replication. It acts by modifying actin dynamics, leading to reduced expression of HIV-1 receptors on the host cell surface and inhibiting viral entry. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

  • Compound Description: This compound is a novel naphthol derivative synthesized using a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine. []

2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide Salts

  • Compound Description: These benzamide derivatives act as c-Met kinase inhibitors and show potential for treating cancers and other diseases associated with kinase pathway dysregulation. []

4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide

  • Compound Description: This compound is a novel and potent 5-HT7 receptor antagonist demonstrating antidepressant-like and anxiolytic properties. Its metabolism has been investigated using in vitro and in silico approaches. []

[(18)F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX)

  • Compound Description: [(18)F]FIMX is a promising radioligand designed for positron emission tomography (PET) imaging of brain metabotropic glutamate receptor 1 (mGluR1). []

N-(2,2-Dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide

  • Compound Description: This compound is derived from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide. []

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

  • Compound Description: This compound represents a potent and selective phospholipase D2 (PLD2) inhibitor. Its selectivity for PLD2 over PLD1 allows researchers to study individual PLD isoform functions and their therapeutic potential. []

N-cyano-N-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)guanidine (SB706504)

  • Compound Description: SB706504 is a potent and selective p38 MAPK inhibitor. Studies have shown that it suppresses the expression of various inflammatory genes in COPD macrophages, exhibiting potential as a therapeutic agent for COPD. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 acts as a potent and selective AKT inhibitor. It demonstrates an improved safety profile compared to other AKT inhibitors, particularly concerning cutaneous toxicity. [, ]

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones

  • Compound Description: This class of compounds demonstrates potent inhibitory activity against protoporphyrinogen IX oxidase (PPO). They have potential as herbicides for weed control in agricultural settings. []

4-Fluoro-N-indan-2-yl Benzamide

  • Compound Description: This benzamide derivative is under investigation for its potential in treating various cardiovascular and other diseases. []

N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide

  • Compound Description: Pharmaceutical preparations containing this compound have been described. [, ]

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride (SSR126768A)

  • Compound Description: SSR126768A is a selective and orally active oxytocin receptor antagonist investigated for its potential in preventing preterm labor. It exhibits high affinity for oxytocin receptors and effectively inhibits oxytocin-induced uterine contractions. []

4-(1H-Imidazol-1-yl)-N-(2-(3-(4-methylbenzyl)ureido)ethyl)benzamide (IMUEB)

  • Compound Description: IMUEB is an imidazole derivative studied for its anticancer activity against lung cancer cells. It shows promising results in inhibiting proliferation, inducing apoptosis, and reducing the migratory potential of cancer cells. []

2-(5-Fluoro-2,3-dioxoindolin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate

  • Compound Description: The crystal structure of this compound, featuring a piperazine ring linked to a carbodithioate group, has been reported. []

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

  • Compound Description: These novel compounds, designed by combining uracil derivatives and phenoxycarboxylic acid, are being investigated for their herbicidal activity. []

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

  • Compound Description: This series of compounds exhibit promising herbicidal activity, particularly against dicotyledonous weeds. []

N-Substituted-4-(1H-imidazol-1-yl)benzamides

  • Compound Description: This series of compounds show selective class III antiarrhythmic activity. Their cardiac electrophysiological effects have been evaluated in various in vitro and in vivo models. []

Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate

  • Compound Description: This compound is a zinc complex with 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligands. Its crystal structure and hydrogen bonding interactions have been described. []

7-(2-[18F]Fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

  • Compound Description: [18F]1 represents an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative developed for potential use in tumor imaging with positron emission tomography (PET). []

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

  • Compound Description: [18F]2 is an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative evaluated for tumor imaging using PET. Its biodistribution and tumor uptake kinetics differ significantly from other similar derivatives. []

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound is a quinazolinone derivative whose crystal structure has been determined. []

Properties

CAS Number

23376-14-9

Product Name

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

IUPAC Name

4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Molecular Formula

C19H22FN3O

Molecular Weight

327.403

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)19(24)21-10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)

InChI Key

FWFUQMYEGCASTF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.